(3R)-4,4-difluoropiperidin-3-amine dihydrochloride
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Overview
Description
(3R)-4,4-difluoropiperidin-3-amine dihydrochloride is a fluorinated piperidine derivative. Fluorinated piperidines are of significant interest in medicinal chemistry due to their unique properties, such as increased metabolic stability and the ability to fine-tune polarity and lipophilicity, which can enhance solubility and membrane permeability .
Preparation Methods
The synthesis of (3R)-4,4-difluoropiperidin-3-amine dihydrochloride typically involves multiple steps. One common synthetic route includes the fluorination of piperidine derivatives followed by amination and subsequent conversion to the dihydrochloride salt. The reaction conditions often involve the use of fluorinating agents and catalysts to achieve the desired fluorination . Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
(3R)-4,4-difluoropiperidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
(3R)-4,4-difluoropiperidin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its unique properties make it useful in studying the effects of fluorination on biological systems.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to enhance the pharmacokinetic properties of drug candidates.
Industry: It is used in the development of new materials with improved stability and performance.
Mechanism of Action
The mechanism of action of (3R)-4,4-difluoropiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can influence its binding affinity and selectivity towards these targets. The pathways involved may include modulation of enzyme activity or receptor binding, leading to the desired biological effects .
Comparison with Similar Compounds
(3R)-4,4-difluoropiperidin-3-amine dihydrochloride can be compared with other similar compounds such as:
®-(-)-3-Aminopiperidine dihydrochloride: This compound lacks the fluorine atoms, which can result in different pharmacokinetic properties and biological activities.
Fluorinated pyridines: These compounds also contain fluorine atoms but have a different core structure, leading to distinct chemical and biological properties. The uniqueness of this compound lies in its specific fluorination pattern and the resulting effects on its chemical and biological behavior.
Properties
Molecular Formula |
C5H12Cl2F2N2 |
---|---|
Molecular Weight |
209.06 g/mol |
IUPAC Name |
(3R)-4,4-difluoropiperidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C5H10F2N2.2ClH/c6-5(7)1-2-9-3-4(5)8;;/h4,9H,1-3,8H2;2*1H/t4-;;/m1../s1 |
InChI Key |
AHKFDVSZSUXMGD-RZFWHQLPSA-N |
Isomeric SMILES |
C1CNC[C@H](C1(F)F)N.Cl.Cl |
Canonical SMILES |
C1CNCC(C1(F)F)N.Cl.Cl |
Origin of Product |
United States |
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